molecular formula C19H18O6 B12774479 Fisetin tetramethyl ether CAS No. 17093-86-6

Fisetin tetramethyl ether

Cat. No.: B12774479
CAS No.: 17093-86-6
M. Wt: 342.3 g/mol
InChI Key: NAMFTZBUZYVNST-UHFFFAOYSA-N
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Description

Fisetin tetramethyl ether is a derivative of fisetin, a naturally occurring flavonoid found in various fruits and vegetables. This compound has gained attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fisetin tetramethyl ether can be synthesized through the methylation of fisetin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or dimethylformamide .

Industrial Production Methods

This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Fisetin tetramethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various methylated, oxidized, or reduced derivatives of this compound .

Mechanism of Action

Comparison with Similar Compounds

Fisetin tetramethyl ether is compared with other similar flavonoid derivatives:

Conclusion

This compound is a compound of significant interest due to its diverse chemical reactivity and potential therapeutic applications. Its unique properties make it a valuable subject for further research in various scientific fields.

Properties

CAS No.

17093-86-6

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,7-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-12-6-7-13-15(10-12)25-18(19(24-4)17(13)20)11-5-8-14(22-2)16(9-11)23-3/h5-10H,1-4H3

InChI Key

NAMFTZBUZYVNST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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